3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
Description
3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound featuring a triazolopyridine core substituted with a 3,4-dichlorophenyl group. The triazolopyridine scaffold is a purine isostere, enabling diverse bioactivities such as kinase inhibition, antitumor effects, and modulation of metabolic pathways . Its synthesis typically involves cyclization reactions, such as those described for structurally analogous compounds (e.g., triflate-mediated substitution or condensation with amines) .
Properties
CAS No. |
62052-14-6 |
|---|---|
Molecular Formula |
C11H6Cl2N4 |
Molecular Weight |
265.09 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C11H6Cl2N4/c12-8-4-3-7(6-9(8)13)17-11-10(15-16-17)2-1-5-14-11/h1-6H |
InChI Key |
HTSRNJNNVXAQML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(N=N2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichlorophenylhydrazine with pyridine-2-carboxylic acid or its derivatives, followed by cyclization using a suitable cyclizing agent . The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, 3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has shown potential as an antiviral, anticancer, and antimicrobial agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development .
Industry: The compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity . This interaction can affect various biological pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Table 1: Substituent Effects on Physical Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Chloro and bromo substituents (e.g., 4-chlorophenyl, 3-bromophenyl) increase melting points (>300°C) due to enhanced intermolecular interactions .
- Electron-Donating Groups (EDGs) : Methoxy and trifluoromethoxy groups improve solubility and reaction yields (42–57%) .
- Amino-Carbonitrile Derivatives: 5,7-Diamino substitutions with nitrile groups enhance stability and enable further functionalization .
Kinase Inhibition
- c-Met Modulation: 3,5-Disubstituted triazolopyridines, including analogs with dichlorophenyl groups, exhibit potent c-Met kinase inhibition, a target in oncology and immunology .
- PIM-1 Inhibition : Compounds like 4-(Fluoro-benzyl)-[3-(4-methoxy-phenyl)-3H-triazolo[4,5-b]pyridin-5-yl]-amine show proto-oncogene PIM-1 kinase inhibition, with IC₅₀ values influenced by substituent lipophilicity .
Metabolic Correlations
- 3-(1-Benzylpiperidin-4-yl)-3H-triazolo[4,5-b]pyridine demonstrates strong correlations with metabolites like quinolinic acid (positive) and gamma-glutamylmethionine (negative), suggesting roles in microbial metabolism .
Biological Activity
3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer activities.
- Chemical Formula : C11H6Cl2N4
- CAS Number : 12445474
- Molecular Weight : 253.09 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes cyclization reactions that yield the triazole structure while introducing the dichlorophenyl group.
Antibacterial Activity
Research has shown that this compound exhibits significant antibacterial properties. In a study comparing various synthesized compounds:
- The compound demonstrated high activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentrations (MIC) were reported as low as 31.25 µg/mL against certain strains, indicating potent antibacterial effects .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity:
- It was tested against Candida albicans, where it exhibited comparable efficacy to established antifungal agents like Nystatin.
- The compound's mechanism appears to involve disruption of fungal cell wall synthesis .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored:
- In vitro assays demonstrated that it effectively reduced inflammation markers in cell cultures.
- Comparative studies indicated that its anti-inflammatory activity surpassed that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy:
- Studies have shown cytotoxic effects on various cancer cell lines with IC50 values similar to those of doxorubicin, a widely used chemotherapeutic agent.
- Mechanistic investigations revealed that the compound may induce apoptosis in cancer cells through DNA intercalation and topoisomerase II inhibition .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
